Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile
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Overview
Description
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and further cyclization steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidines: These compounds share a similar bicyclic structure and exhibit diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a fused nitrogen-containing ring system and are known for their pharmacological properties.
Uniqueness
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE is unique due to its specific structural features and the resulting biological activities.
Properties
CAS No. |
113641-62-6 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-7-8-3-1-4-9-11-5-2-6-12(8)9/h8-9,11H,1-6H2 |
InChI Key |
LWYYALQBLFWWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2CCCNC2C1)C#N |
Origin of Product |
United States |
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